molecular formula C12H12BrNO2S2 B263629 N-benzyl-5-bromo-N-methylthiophene-2-sulfonamide

N-benzyl-5-bromo-N-methylthiophene-2-sulfonamide

Cat. No. B263629
M. Wt: 346.3 g/mol
InChI Key: QMVDPKJKYINKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-bromo-N-methylthiophene-2-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is an organic compound that belongs to the class of sulfonamides and has a molecular formula of C12H12BrNO2S2.

Mechanism of Action

The mechanism of action of N-benzyl-5-bromo-N-methylthiophene-2-sulfonamide is not well understood. However, it has been reported to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This inhibition may lead to the disruption of various physiological processes that rely on carbonic anhydrase activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-benzyl-5-bromo-N-methylthiophene-2-sulfonamide are not well studied. However, it has been reported to have potential antitumor and antiviral activities. It has also been reported to inhibit the activity of carbonic anhydrase, which may lead to the disruption of various physiological processes.

Advantages and Limitations for Lab Experiments

N-benzyl-5-bromo-N-methylthiophene-2-sulfonamide has several advantages and limitations for lab experiments. Its synthesis method is relatively simple and yields high purity and good yields of the product. It has potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. However, its mechanism of action and biochemical and physiological effects are not well understood, which limits its potential applications.

Future Directions

There are several future directions for the study of N-benzyl-5-bromo-N-methylthiophene-2-sulfonamide. Further studies are needed to understand its mechanism of action and biochemical and physiological effects. It can also be studied for its potential applications in other fields such as catalysis and photovoltaics. Its derivatives can also be synthesized and studied for their potential applications. Overall, N-benzyl-5-bromo-N-methylthiophene-2-sulfonamide has the potential to contribute to various fields of science and technology.

Synthesis Methods

The synthesis of N-benzyl-5-bromo-N-methylthiophene-2-sulfonamide involves the reaction of 5-bromo-2-methylthiophene-3-sulfonyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction is carried out at room temperature for several hours, and the resulting product is purified using column chromatography. This synthesis method has been reported to yield high purity and good yields of N-benzyl-5-bromo-N-methylthiophene-2-sulfonamide.

Scientific Research Applications

N-benzyl-5-bromo-N-methylthiophene-2-sulfonamide has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, it has been reported to have potential antitumor and antiviral activities. It has also been studied as a potential inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. In organic synthesis, it has been used as a reagent in the synthesis of various organic compounds. In materials science, it has been studied for its potential applications in the development of organic semiconductors.

properties

Molecular Formula

C12H12BrNO2S2

Molecular Weight

346.3 g/mol

IUPAC Name

N-benzyl-5-bromo-N-methylthiophene-2-sulfonamide

InChI

InChI=1S/C12H12BrNO2S2/c1-14(9-10-5-3-2-4-6-10)18(15,16)12-8-7-11(13)17-12/h2-8H,9H2,1H3

InChI Key

QMVDPKJKYINKOW-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(S2)Br

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

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